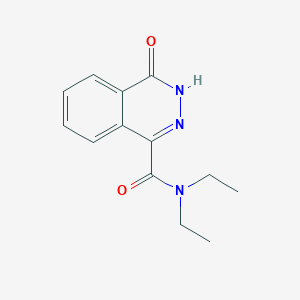

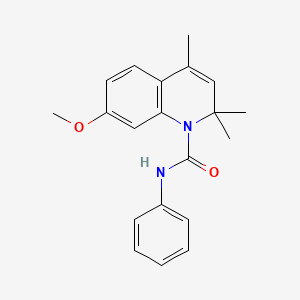

ethyl (3-chloro-4-methoxyphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl (3-chloro-4-methoxyphenyl)carbamate and its derivatives often involves multistep reactions, including carbamate formation, alkylation, and condensation processes. Notably, directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been demonstrated to yield high-purity products through selective substitution reactions (Smith, El‐Hiti, & Alshammari, 2013). Additionally, stereoselective synthesis techniques have been explored for producing optical isomers of related compounds, highlighting the significance of chiral centers in the synthesis of pharmacologically relevant substances (Kluson et al., 2019).

Molecular Structure Analysis

The detailed molecular structure of ethyl (3-chloro-4-methoxyphenyl)carbamate and its analogs can be elucidated using crystallography and spectroscopic methods. For example, crystal and molecular structure studies of similar compounds have confirmed the presence of disorder in their molecular frameworks and highlighted the impact of substituents on their structural stability (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl (3-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution, which significantly affect its chemical properties. The synthesis and crystal structures of related compounds demonstrate the versatility of carbamate chemistry in creating diverse molecular architectures (Yeong et al., 2018).

Physical Properties Analysis

The physical properties of ethyl (3-chloro-4-methoxyphenyl)carbamate, such as solubility, melting point, and crystal structure, are crucial for its application in various scientific domains. Studies on similar molecules have provided insights into how structural variations influence these properties, guiding the development of new materials with desired physical characteristics (Garden et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application scope of ethyl (3-chloro-4-methoxyphenyl)carbamate. Research on carbamate derivatives has explored their potential as polymerizable monomers, offering insights into the design of novel polymeric materials with specific functionalities (Kamogawa, Kohno, & Kitagawa, 1989).

Safety and Hazards

Ethyl (3-chloro-4-methoxyphenyl)carbamate is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Propriétés

IUPAC Name |

ethyl N-(3-chloro-4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATGJZOFOGCRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-chloro-4-methoxyphenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)

![2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5619693.png)

![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)

![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)

![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)

![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)

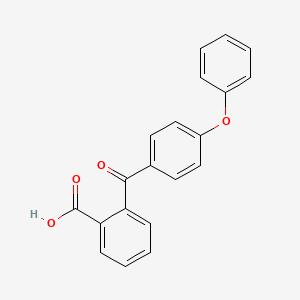

![ethyl 2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5619773.png)

![N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B5619777.png)

![{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)